Piracetam

Descripción general

Descripción

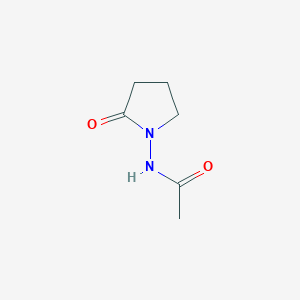

Piracetam es un fármaco nootrópico que pertenece al grupo de las racetams, con el nombre químico 2-oxo-1-pirrolidina acetamida. Es un derivado cíclico del neurotransmisor ácido gamma-aminobutírico (GABA). This compound fue comercializado por primera vez por UCB Pharma en 1971 y es conocido por sus propiedades de mejora cognitiva. Se utiliza en diversos trastornos cognitivos, vértigo, mioclono cortical, dislexia y anemia de células falciformes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Piracetam se puede sintetizar mediante varios métodos. Un método común implica la reacción de 2-pirrolidona con cloroacetato de etilo en presencia de una base, seguido de hidrólisis para producir this compound. Otro método implica la ciclización del ácido gamma-aminobutírico (GABA) con anhídrido acético .

Métodos de Producción Industrial

La producción industrial de this compound generalmente implica la síntesis a gran escala utilizando los métodos mencionados anteriormente. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estándares farmacéuticos. El proceso de producción incluye pasos como la cristalización, la filtración y el secado para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de Reacciones

Piracetam experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar ácido 2-pirrolidona-5-carboxílico.

Reducción: La reducción de this compound puede producir 2-pirrolidona.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo acetamida, lo que lleva a la formación de varios derivados

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente para reacciones de sustitución

Principales Productos Formados

Oxidación: Ácido 2-pirrolidona-5-carboxílico

Reducción: 2-pirrolidona

Sustitución: Diversos derivados de la acetamida

Aplicaciones Científicas De Investigación

Piracetam tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las propiedades de las amidas cíclicas y sus derivados.

Biología: Se ha investigado por sus efectos sobre la fluidez de la membrana celular y la neuroprotección.

Medicina: Se utiliza en el tratamiento de trastornos cognitivos, mioclono y anemia de células falciformes. También se ha estudiado por sus posibles beneficios en afecciones como la demencia, el vértigo y la dislexia.

Industria: Se utiliza en el desarrollo de suplementos nootrópicos y potenciadores cognitivos .

Mecanismo De Acción

El mecanismo de acción de piracetam no se comprende completamente, pero se cree que implica varias vías:

Modulación de Neurotransmisores: this compound modula la neurotransmisión en los sistemas colinérgico y glutamatérgico.

Neuroprotección: Tiene propiedades neuroprotectoras, mejorando la plasticidad neuronal y protegiendo contra la hipoxia.

Efectos Vasculares: This compound reduce la adhesión de los eritrocitos al endotelio vascular, evitando los espasmos vasculares y facilitando la microcirculación .

Comparación Con Compuestos Similares

Piracetam a menudo se compara con otras racetams, incluyendo:

Oxiracetam: Conocido por sus efectos estimulantes y utilizado para la mejora cognitiva.

Aniracetam: Tiene propiedades ansiolíticas y se utiliza para la ansiedad y los trastornos cognitivos.

Pramiracetam: Más potente que el this compound, utilizado para los déficits cognitivos asociados con lesiones cerebrales traumáticas.

Fenilthis compound: Más potente y utilizado para una gama más amplia de indicaciones, incluyendo la mejora cognitiva y el rendimiento físico .

This compound es único por su perfil de seguridad bien documentado y su amplia gama de aplicaciones, lo que lo convierte en un compuesto versátil tanto en entornos de investigación como clínicos.

Actividad Biológica

Piracetam, a nootropic compound first synthesized in the 1960s, is widely recognized for its cognitive-enhancing properties. It belongs to the racetam family of drugs and has been extensively studied for its effects on brain function, neuroprotection, and various neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

- Neurotransmitter Modulation : this compound modulates neurotransmission by enhancing cholinergic, serotonergic, noradrenergic, and glutamatergic pathways. It increases the density of postsynaptic receptors without binding strongly to them (Ki > 10μM) . This modulation facilitates improved cognitive processes such as learning and memory.

- Membrane Fluidity : The compound interacts with phospholipid membranes, promoting membrane fluidity and stability. This action is crucial for maintaining the structure and function of transmembrane proteins involved in neurotransmission .

- Neuroprotection : this compound has demonstrated neuroprotective effects against various forms of neuronal injury, including oxidative stress induced by lipopolysaccharides (LPS). It reduces intracellular reactive oxygen species (ROS) and nitric oxide (NO), which are implicated in neuroinflammation and cell death .

Therapeutic Applications

This compound has been investigated for a range of clinical applications:

- Cognitive Enhancement : Numerous studies have reported improvements in cognitive functions such as memory, attention, and consciousness in both healthy individuals and those with cognitive impairments .

- Neurodegenerative Disorders : Research suggests that this compound may have potential benefits in conditions like Alzheimer's disease and vascular dementia by enhancing synaptic plasticity and protecting neurons from damage .

- Anticonvulsant Properties : this compound has been shown to possess anticonvulsant properties, making it a candidate for treating epilepsy .

Case Studies and Clinical Trials

A summary of key studies investigating the biological activity of this compound is presented in Table 1:

| Study | Findings | Dosage | Population |

|---|---|---|---|

| Ahmed & Oswal (2010) | Continuous positive allosteric modulation on AMPA receptors; enhances neuronal excitation | 200 mg/kg | Rats |

| Colucci et al. (2012) | Improves acetylcholine functions via muscarinic receptors | 400 mg/kg | Rats |

| Braz. J. Pharm. Sci. (2022) | Reduces LPS-induced oxidative stress; improves SOD levels | 200-400 mg/kg | Mice |

Neuroprotective Effects

A notable study highlighted this compound's capacity to protect against LPS-induced neuronal toxicity. The treatment significantly reduced levels of inflammatory cytokines like IL-6 and amyloid-beta, indicating its potential role in mitigating neuroinflammation . Additionally, this compound was found to enhance antioxidant enzyme activities such as catalase and superoxide dismutase (SOD), further supporting its neuroprotective profile.

Propiedades

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZVRMREEHBGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044491 | |

| Record name | 2-Oxo-1-Pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes | |

| Record name | Piracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Piracetam interacts with the polar heads in the phospholipids membrane and the resulting mobile drug-lipid complexes are thought to reorganize the lipids and influence membrane function and fluidity. Such interaction has been reported in a study that investigated the effects of neuronal outgrowth induced by beta amyloid peptides; while amyloid peptides cause lipid disorganization within the cell membranes leading to neuronal death, piracetam demonstrated to decrease the destabilizing effects of amyloid peptide. The authors suggest that piracetam induces a positive curvature of the membrane by occupying the polar groups in the phospholipids to counteract the negative curvature induced by amyloid peptides , which in turn would decrease the likelihood of membrane fusion. This mechanism of action is thought to improve membrane stability, allowing the membrane and transmembrane proteins to maintain and recover the three-dimensional structure or folding for normal function such as membrane transport, chemical secretion, and receptor binding and stimulation. Through restored membrane fluidity, piracetam promotes restored neurotransmission such as glutamatergic and cholinergic systems, enhances neuroplasticity and mediates neuroprotective and anticonvulsant effects at the neuronal level. It is also demonstrated that piracetam also improves the fluidity of platelet membranes. At the vascular level, piracetam decreases adhesion of erythrocytes to cell wall and reduces vasospasm which in turn improves microcirculation including cerebral and renal blood flow., It was found that a drug of the nootropic nature piracetam possessing pronounced antihypoxic properties eliminates calcium chloride-induced disturbances of the cardiac rhythm and significantly raises the threshold of atrial fibrillation during electrical stimulation. The drug's antiarrhythmic effect is followed by a decrease of the rhythm rate and an increase of the contraction amplitude. The animals treated with piracetam in a dose when its antiarrhythmic effects (300 mg/kg) exhibited a decrease of the membrane potential of erythrocytes as compared with control. Similar effects occurred in the animals treated with lidocaine. It can be concluded that in certain types of arrhythmias the use of piracetam restores the normal rhythm of contractions that is perhaps connected with its positive influence on metabolic processes in the myocardium. | |

| Record name | Piracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIRACETAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from isopropanol | |

CAS No. |

7491-74-9 | |

| Record name | Piracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7491-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piracetam [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | piracetam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxo-1-Pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piracetam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH516LNZ10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIRACETAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

151.5 - 152.5 °C | |

| Record name | Piracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIRACETAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.